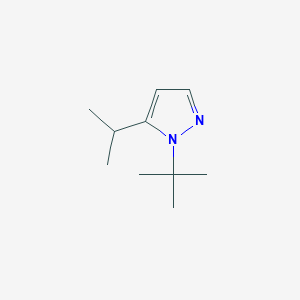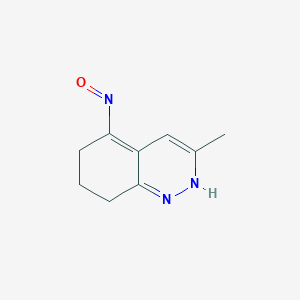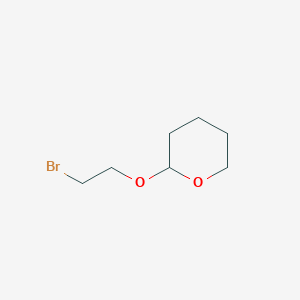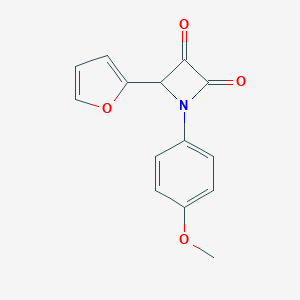
1-(tert-Butyl)-5-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-5-isopropyl-1H-pyrazole, commonly known as tBIP, is a pyrazole derivative that has been extensively studied for its potential application in various fields of research. It is a heterocyclic compound that has a unique structure and properties that make it an attractive candidate for scientific investigation.
Wirkmechanismus
The mechanism of action of tBIP is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been found to have an affinity for the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes, including appetite, mood, and pain perception.
Biochemical and Physiological Effects:
tBIP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. It has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, it has been shown to have anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of tBIP is its unique structure and properties, which make it an attractive candidate for scientific investigation. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of tBIP is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving tBIP. One potential direction is the development of tBIP-based ligands for metal-catalyzed reactions. Another potential direction is the investigation of tBIP as a potential drug candidate for various diseases, including inflammatory diseases and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of tBIP and its potential physiological effects.
Synthesemethoden
The synthesis of tBIP can be achieved through various methods, including the reaction of tert-butyl hydrazine with isopropyl acetoacetate followed by cyclization with acetic acid. Another method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate followed by cyclization with acetic acid. Both methods have been reported to yield high purity tBIP.
Wissenschaftliche Forschungsanwendungen
TBIP has been found to have a wide range of potential applications in scientific research. It has been studied for its potential use as a ligand in metal-catalyzed reactions, as a building block in organic synthesis, and as a potential drug candidate for various diseases.
Eigenschaften
CAS-Nummer |
187402-18-2 |
|---|---|
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-tert-butyl-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-7-11-12(9)10(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
UWOLJBLCRLYZLR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=NN1C(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=NN1C(C)(C)C |
Synonyme |
1H-Pyrazole,1-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)


![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)






